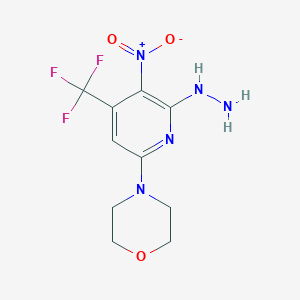
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine
Vue d'ensemble
Description
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine is a useful research compound. Its molecular formula is C10H12F3N5O3 and its molecular weight is 307.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine, also known as N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₁H₁₄F₃N₅O₃
- Molecular Weight : 321.256 g/mol
- CAS Number : 1053658-19-7
- Storage Conditions : Ambient temperature recommended for stability .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antitumor agent, anticonvulsant, and its effects on specific enzymes.
Antitumor Activity
Recent studies have indicated that hydrazine derivatives can exhibit significant antitumor activity. The structure–activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances the cytotoxicity of the compound against various cancer cell lines. Notably, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer properties .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in malignant cells.
- Free Radical Scavenging : Similar compounds have demonstrated antioxidant activity, which could contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
- Anticancer Studies : A study evaluating various hydrazine derivatives found that those with a trifluoromethyl group exhibited enhanced growth inhibition in cancer cell lines such as HT29 (colon cancer) and A431 (skin cancer), with IC50 values reported as low as 1.61 µg/mL for some derivatives .
- Enzyme Inhibition : Another investigation into urease inhibition highlighted that hydrazine derivatives could significantly inhibit urease activity, with IC50 values ranging from 15.0 to 42.9 µM, attributing this effect to the presence of specific structural motifs within the compounds .
Data Summary Table
Propriétés
IUPAC Name |
[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N5O3/c11-10(12,13)6-5-7(17-1-3-21-4-2-17)15-9(16-14)8(6)18(19)20/h5H,1-4,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMULEBKKFXBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















